molecular formula C22H24ClN5O3S B2621344 N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide CAS No. 1189928-04-8

N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide

Cat. No. B2621344
CAS RN: 1189928-04-8
M. Wt: 473.98
InChI Key: RXOXFIYQLHKZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide, also known as DPF-3089, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been found to exhibit promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, it has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide in lab experiments is its specificity towards HDACs, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, its limited solubility in water and low bioavailability can pose challenges in experimental design and interpretation of results.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide. One area of interest is its potential use in combination therapy with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods and formulation strategies could improve its clinical utility.

Synthesis Methods

N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide can be synthesized using a multi-step process involving the reaction of 4-fluoro-3-nitrobenzoic acid with 3,4-dimethylaniline to form the intermediate compound, which is then further reacted with nicotinoyl chloride to yield the final product.

Scientific Research Applications

N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)nicotinamide has been extensively studied for its potential use in treating various diseases and conditions. One of the most significant areas of research is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3S/c1-16-8-9-17(23)14-20(16)27-10-12-28(13-11-27)32(30,31)22-19(15-26(2)25-22)21(29)24-18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOXFIYQLHKZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.